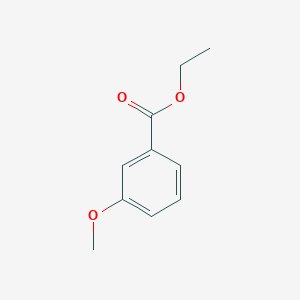

Ethyl 3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLMBQLTPEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145343 | |

| Record name | Ethyl m-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10259-22-0 | |

| Record name | Benzoic acid, 3-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10259-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl m-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010259220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl m-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl m-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of Ethyl 3-methoxybenzoate, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug development and scientific investigation.

Key Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized in the table below for quick reference and comparison.

| Identifier/Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₀H₁₂O₃[1][2][3][4] |

| Molecular Weight | 180.20 g/mol [1][2] |

| CAS Number | 10259-22-0[1][3][4] |

| Synonyms | Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester[1][3][5] |

| Density | 1.099 g/cm³[2] |

Molecular Structure

This compound is an ester characterized by a benzene ring substituted with an ethyl ester group and a methoxy group at the meta-position (C3).[1][2] This arrangement influences its chemical properties, including its reactivity and potential interactions in biological systems.

Structural Representations:

The structural formula provides a clear depiction of the atomic arrangement and bonding within the molecule.

Caption: 2D chemical structure of this compound.

Experimental Data and Protocols

While detailed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, its properties can be inferred from standard analytical chemistry techniques. Hydrolysis of this ester under alkaline conditions is known to yield methoxybenzoic acid.[2]

Further research would be required to elucidate specific biological activities, metabolic pathways, or mechanisms of action relevant to drug development. Standard experimental workflows for similar small molecules would typically include:

-

Purity and Identity Confirmation: Assays such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro Assays: Screening against specific biological targets (e.g., enzymes, receptors) to determine efficacy and potency.

-

In Vivo Studies: Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models to assess absorption, distribution, metabolism, excretion, and therapeutic effects.

The logical workflow for characterizing a compound like this compound is illustrated below.

References

- 1. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10259-22-0 | FE71003 | Biosynth [biosynth.com]

- 3. Ethyl-3-methoxybenzoate [webbook.nist.gov]

- 4. doronscientific.com [doronscientific.com]

- 5. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Physical and chemical properties of ethyl m-anisate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl m-Anisate For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethyl m-anisate (also known as ethyl 3-methoxybenzoate), tailored for a scientific audience. The information is presented to facilitate research and development, with a focus on structured data, experimental context, and logical relationships.

General and Physical Properties

Ethyl m-anisate is an aromatic ester.[1] Its fundamental properties are summarized below.

Table 1: General Properties of Ethyl m-Anisate

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl m-anisate, this compound | [2][3] |

| CAS Number | 10259-22-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |

| Molecular Weight | 180.20 g/mol | [2][3][4] |

| Appearance | Solid / Liquid | [5] |

Table 2: Physical Properties of Ethyl m-Anisate

| Property | Value | Conditions | Source |

| Density | 1.099 - 1.100 g/cm³ | [4][6] | |

| Boiling Point | 255-260 °C | @ 760 mmHg (Normal Pressure) | [7] |

| Refractive Index | 1.515 | @ 20°C | [6] |

| Molar Volume | 163.8 mL/mol | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of ethyl m-anisate.

Mass Spectrometry

The mass spectrum of ethyl m-anisate shows a molecular ion peak and characteristic fragmentation patterns for aromatic esters.[2][8] The primary fragmentation involves the loss of the ethoxy group to form a stable acylium ion.[8]

Table 3: Key Mass Spectrometry Fragments for Ethyl m-Anisate

| m/z Value | Proposed Fragment Ion | Description | Source |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) | [2][9] |

| 135 | [C₈H₇O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) | [2][9] |

| 107 | [C₇H₇O]⁺ | Loss of carbon monoxide (CO) from m/z 135 | [2][9] |

Below is a diagram illustrating the primary fragmentation pathway.

NMR and IR Spectroscopy

Table 4: Predicted Key Spectral Data for Ethyl m-Anisate

| Spectrum Type | Key Features | Predicted Region |

| ¹H NMR | Aromatic protons (Ar-H) | δ 6.8-8.0 ppm |

| Methoxy protons (-OCH₃) | δ ~3.8 ppm | |

| Ethyl quartet (-OCH₂CH₃) | δ ~4.3 ppm | |

| Ethyl triplet (-OCH₂CH₃) | δ ~1.3 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ ~166 ppm |

| Aromatic carbons (Ar-C) | δ 110-160 ppm | |

| Methoxy carbon (-OCH₃) | δ ~55 ppm | |

| Ethyl carbons (-OCH₂CH₃) | δ ~60, ~14 ppm | |

| IR | Carbonyl stretch (C=O) | ~1720 cm⁻¹ |

| C-O stretch (ester) | ~1250-1300 cm⁻¹ | |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| Aromatic C=C stretch | ~1450-1600 cm⁻¹ |

Chemical Properties

Synthesis

Ethyl m-anisate is typically synthesized via Fischer-Speier esterification.[12] This method involves the acid-catalyzed reaction between m-anisic acid and ethanol.[13]

Reactivity and Stability

Aromatic esters like ethyl m-anisate are generally characterized by high chemical stability and low reactivity due to the presence of the aromatic ring.[1][14]

-

Stability : The compound is stable under normal conditions. It should be stored in a well-closed container at temperatures between 10°C and 25°C.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[5]

-

Reactivity : The primary reaction of interest is hydrolysis. Under acidic or alkaline conditions, the ester can be hydrolyzed back to m-anisic acid and ethanol.[4][15] This reaction is the reverse of the Fischer esterification.[15]

Experimental Protocols

This section outlines the methodologies for determining the key properties discussed.

Synthesis: Fischer-Speier Esterification

Objective: To synthesize ethyl m-anisate from m-anisic acid and ethanol.

Procedure:

-

Dissolve m-anisic acid in an excess of anhydrous ethanol in a round-bottom flask.[16]

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[12][17]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 1-10 hours).[12][13] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.[16]

-

Neutralize the remaining acid by washing the mixture with an aqueous solution of a weak base, such as sodium bicarbonate.[16][17]

-

Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt like sodium sulfate.[16]

-

Purify the final product, ethyl m-anisate, by distillation under reduced pressure.

Property Determination

-

Boiling Point: Determined at a specified pressure (e.g., atmospheric or reduced) using distillation apparatus and a thermometer.

-

Density: Measured using a pycnometer or a digital density meter at a controlled temperature.

-

Refractive Index: Measured using a refractometer (e.g., an Abbe refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

-

Spectroscopy:

-

NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired on an NMR spectrometer (e.g., 400 MHz).

-

IR: The spectrum can be obtained from a neat liquid film between salt plates or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[9]

-

Mass Spectrometry: The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS), and ionized using techniques like Electron Ionization (EI) at a standard energy (e.g., 70 eV).[9]

-

Applications and Safety

-

Applications: Ethyl m-anisate and related aromatic esters are used as intermediates in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.

-

Safety: The compound is not considered hazardous under normal handling conditions.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. In case of fire, use extinguishing media appropriate for the surrounding environment.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 10259-22-0 | FE71003 | Biosynth [biosynth.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound [stenutz.eu]

- 7. Ethyl-3-methoxybenzoate [webbook.nist.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Ethyl 4-methoxybenzoate(94-30-4) IR Spectrum [chemicalbook.com]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. cerritos.edu [cerritos.edu]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Spectroscopic Data Analysis of Ethyl 3-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 3-methoxybenzoate, a key intermediate in various synthetic applications. This document outlines the methodologies for data acquisition and presents a summary of key spectroscopic data in a structured format to facilitate research and development.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | Ethyl m-anisate, 3-Methoxybenzoic acid ethyl ester |

| CAS Number | 10259-22-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Structure | |

|

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Coupling Constants

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.64 | d | 1H | 7.6 | Ar-H |

| 7.56 | s | 1H | - | Ar-H |

| 7.33 | t | 1H | 7.9 | Ar-H |

| 7.09 | m | 1H | - | Ar-H |

| 4.38 | q | 2H | 7.1 | -OCH₂CH₃ |

| 3.85 | s | 3H | - | -OCH₃ |

| 1.39 | t | 3H | 7.1 | -OCH₂CH₃ |

Data sourced from a supplementary information file from The Royal Society of Chemistry.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| 166.4 | C=O (Ester) |

| 159.5 | Ar-C-OCH₃ |

| 131.5 | Ar-C |

| 129.4 | Ar-CH |

| 122.0 | Ar-CH |

| 117.8 | Ar-CH |

| 114.1 | Ar-CH |

| 61.1 | -OCH₂CH₃ |

| 55.3 | -OCH₃ |

| 14.3 | -OCH₂CH₃ |

Data sourced from a supplementary information file from The Royal Society of Chemistry.

Mass Spectrometry

Table 3: Mass Spectrometry (Electron Ionization) Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 151 | [M - C₂H₅]⁺ |

| 135 | [M - OC₂H₅]⁺ |

| 107 | [M - COOC₂H₅]⁺ |

Data referenced from NIST Mass Spectrometry Data Center and PubChem.[1]

Infrared (IR) Spectroscopy

Table 4: Key Infrared (IR) Absorption Bands (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725 | Strong | C=O stretch (aromatic ester)[2][3] |

| ~1280 | Strong | Asymmetric C-O stretch[2] |

| ~1100 | Strong | Symmetric C-O stretch[2] |

| ~3050-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch |

Data interpreted from a vapor phase IR spectrum available on PubChem and general principles for aromatic esters.[1][2][3]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 3-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[4][5][6]

Materials:

-

3-methoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

A mixture of 3-methoxybenzoic acid and an excess of absolute ethanol is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated under reflux for a specified period to allow for ester formation.

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is then poured into cold water and the aqueous solution is neutralized with a sodium bicarbonate solution.

-

The crude this compound is extracted with an organic solvent.

-

The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Spectroscopic Analysis

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: -10 to 220 ppm

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C).

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 amu

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Neat Liquid):

-

A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

IR Acquisition Parameters (Typical):

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its spectroscopic analysis.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Annotated structure of this compound showing key functional groups.

References

- 1. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-methoxybenzoate. The document details the experimental parameters for spectral acquisition and offers a thorough interpretation of the spectral data, including chemical shift assignments and coupling constant analysis. This information is critical for the structural elucidation and quality control of this compound in research and development settings.

Data Presentation

The quantitative NMR data for this compound, acquired in Chloroform-d (CDCl₃), is summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.64 | d | 7.6 | 1H | Ar-H |

| 7.56 | s | - | 1H | Ar-H |

| 7.33 | t | 7.9 | 1H | Ar-H |

| 7.09 | m | - | 1H | Ar-H |

| 4.38 | q | 7.1 | 2H | -OCH₂CH₃ |

| 3.85 | s | - | 3H | -OCH₃ |

| 1.39 | t | 7.1 | 3H | -OCH₂CH₃ |

d = doublet, s = singlet, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C=O |

| 159.5 | Ar-C-OCH₃ |

| 131.5 | Ar-C-CO₂Et |

| 129.4 | Ar-CH |

| 122.1 | Ar-CH |

| 119.3 | Ar-CH |

| 114.1 | Ar-CH |

| 61.1 | -OCH₂CH₃ |

| 55.3 | -OCH₃ |

| 14.3 | -OCH₂CH₃ |

Spectral Interpretation and Assignment

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum displays signals corresponding to the aromatic and aliphatic protons of the molecule.

-

Aromatic Region (7.09-7.64 ppm): The four protons on the benzene ring appear as distinct signals due to their different chemical environments. The proton ortho to the ester group is expected to be the most deshielded. The methoxy group, being an electron-donating group, will shield the ortho and para protons. A definitive assignment of each aromatic proton often requires two-dimensional NMR techniques such as COSY and NOESY. However, based on typical substituent effects, a tentative assignment is provided in Table 1.

-

Ethyl Group (4.38 and 1.39 ppm): The ethyl ester group gives rise to a quartet at 4.38 ppm and a triplet at 1.39 ppm. The quartet corresponds to the methylene protons (-OCH₂CH₃) which are split by the three adjacent methyl protons. The triplet corresponds to the methyl protons (-OCH₂CH₃) which are split by the two adjacent methylene protons. The coupling constant for both multiplets is 7.1 Hz.

-

Methoxy Group (3.85 ppm): The three protons of the methoxy group (-OCH₃) appear as a sharp singlet at 3.85 ppm, as there are no adjacent protons to cause splitting.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows ten distinct carbon signals, consistent with the ten carbon atoms in this compound.

-

Carbonyl Carbon (166.4 ppm): The ester carbonyl carbon is the most deshielded carbon, appearing at 166.4 ppm.

-

Aromatic Carbons (114.1-159.5 ppm): The six aromatic carbons appear in the range of 114.1 to 159.5 ppm. The carbon attached to the methoxy group (Ar-C-OCH₃) is the most deshielded among the ring carbons due to the electronegativity of the oxygen atom. The carbon attached to the ethyl ester group (Ar-C-CO₂Et) is also significantly deshielded. The remaining four are protonated aromatic carbons.

-

Aliphatic Carbons (14.3-61.1 ppm): The methylene carbon of the ethyl group (-OCH₂CH₃) appears at 61.1 ppm, deshielded by the adjacent oxygen atom. The methyl carbon of the ethyl group (-OCH₂CH₃) is found at 14.3 ppm. The methoxy carbon (-OCH₃) resonates at 55.3 ppm.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The spectra were acquired on a 400 MHz NMR spectrometer with the following general parameters:

-

Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

-

Solvent: CDCl₃

-

Internal Standard: TMS (δ 0.00 ppm)

-

Temperature: 298 K

For ¹H NMR:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

For ¹³C NMR:

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.3 s

Mandatory Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR analysis.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-methoxybenzoate

For Immediate Release

[City, State] – [Date] – In a detailed examination of the mass spectrometric behavior of Ethyl 3-methoxybenzoate, this technical guide provides an in-depth analysis of its fragmentation pattern, catering to researchers, scientists, and professionals in drug development. This document outlines the core principles of its ionization and subsequent fragmentation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the fragmentation pathways.

This compound, a significant compound in various chemical syntheses, presents a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. Understanding this pattern is crucial for its identification and for the structural elucidation of related compounds.

Molecular Ion and Key Fragments

Upon electron ionization, this compound (C₁₀H₁₂O₃), with a molecular weight of 180.20 g/mol , forms a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 180.[1][2] The subsequent fragmentation of this molecular ion leads to a series of characteristic daughter ions, with the most abundant, or base peak, observed at m/z 135.[2] Other significant fragment ions are detected at m/z 107 and 77.[2]

Quantitative Fragmentation Data

The relative abundance of the major fragment ions of this compound provides a quantitative fingerprint for its identification. The data, compiled from spectral databases, is summarized below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 180 | [C₁₀H₁₂O₃]⁺˙ (Molecular Ion) | 26.81 |

| 152 | [C₉H₁₂O₂]⁺˙ | 16.63 |

| 135 | [C₈H₇O₂]⁺ | 99.99 (Base Peak) |

| 107 | [C₇H₇O]⁺ | 13.97 |

| 92 | [C₆H₄O]⁺˙ | 13.15 |

| 77 | [C₆H₅]⁺ | 14.45 |

Source: Data compiled from PubChem and NIST Mass Spectrometry Data Center.[2]

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is initiated by the high energy of electron impact, leading to the cleavage of specific bonds to form stable carbocations. The primary fragmentation pathways are detailed below.

Formation of the Base Peak (m/z 135):

The most favorable fragmentation route involves the loss of an ethoxy radical (•OCH₂CH₃), a mass loss of 45 Da, from the molecular ion. This process results in the formation of the highly stable 3-methoxybenzoyl cation at m/z 135, which is observed as the base peak.

[M]⁺˙ (m/z 180) → [M - •OCH₂CH₃]⁺ (m/z 135)

A secondary pathway to an ion at m/z 135 can occur through the loss of an ethyl radical followed by the loss of a carbon monoxide molecule.

Formation of the m/z 107 Ion:

The fragment ion at m/z 107 is likely formed from the base peak (m/z 135) through the loss of a neutral carbon monoxide (CO) molecule, a mass loss of 28 Da. This results in the formation of the 3-methoxyphenyl cation.

[C₈H₇O₂]⁺ (m/z 135) → [C₇H₇O]⁺ (m/z 107) + CO

Formation of the m/z 77 Ion:

The ion at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺). This fragment can be formed by the loss of a methoxy radical (•OCH₃) from the 3-methoxyphenyl cation (m/z 107), a mass loss of 31 Da.

[C₇H₇O]⁺ (m/z 107) → [C₆H₅]⁺ (m/z 77) + •OCH₃

Alternatively, the phenyl cation can be formed from the benzoyl cation through the loss of CO, a common fragmentation pathway for benzoate esters.[3]

Experimental Protocol: GC-MS Analysis

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol that can be adapted for this purpose.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

This protocol provides a robust starting point for the analysis of this compound. Optimization of the temperature program and other parameters may be necessary depending on the specific instrument and desired separation.

Visualizing the Fragmentation

To further clarify the fragmentation process, the following diagrams illustrate the logical relationships in the fragmentation pathway and a typical experimental workflow.

Caption: Fragmentation pathway of this compound.

References

UV/Visible Spectrum Analysis of Ethyl 3-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet/visible (UV/Vis) spectrum analysis of Ethyl 3-methoxybenzoate. This document outlines the core spectroscopic data, detailed experimental protocols for obtaining and quantifying the spectral characteristics, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The UV/Visible absorption characteristics of this compound are crucial for its identification, quantification, and analysis in various matrices. The primary absorption maxima (λmax) are attributed to π → π* electronic transitions within the aromatic ring and the carbonyl group.

| Parameter | Value | Solvent | Source |

| λmax 1 | 252 nm | Not Specified | Royal Society of Chemistry |

| λmax 2 | 299 nm | Not Specified | Royal Society of Chemistry |

Experimental Protocols

A standardized protocol is essential for reproducible and accurate UV/Vis spectroscopic analysis. The following sections provide a detailed methodology for the analysis of this compound.

Materials and Instrumentation

-

Solvent: Spectroscopic grade ethanol is a common choice for aromatic esters. Other solvents such as methanol, cyclohexane, or acetonitrile can also be used to investigate solvent effects. The solvent used should be transparent in the wavelength range of interest.

-

Instrumentation: A calibrated double-beam UV/Visible spectrophotometer capable of scanning in the range of 200-400 nm. The instrument used in the referenced NIST data was a Unicam SP 500.[1]

-

Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Dissolve the weighed sample in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations. This is crucial for determining the molar absorptivity.

Instrumental Analysis

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Fill a quartz cuvette with the spectroscopic grade solvent to be used for the sample analysis. Place the cuvette in both the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder and acquire the UV/Visible absorption spectrum.

-

Record the absorbance at the determined λmax values.

Determination of Molar Absorptivity (ε)

-

Beer-Lambert Law: The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law: A = εbc

-

A = Absorbance (unitless)

-

ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration of the analyte (mol L⁻¹)

-

-

Calibration Curve: Measure the absorbance of each of the prepared working standards at the determined λmax.

-

Plot a graph of absorbance (A) versus concentration (c).

-

Perform a linear regression analysis on the plotted data. The slope of the resulting line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the UV/Visible spectrum analysis of this compound.

Caption: Experimental workflow for UV/Visible spectrum analysis.

Signaling Pathways and Logical Relationships

In the context of UV/Visible spectroscopy, there are no biological signaling pathways directly involved. The logical relationship is a direct one between the molecular structure of this compound (the chromophore) and its interaction with ultraviolet and visible light. The substituted benzene ring and the ester functional group constitute the chromophore system. The absorption of photons of specific energies (wavelengths) promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in the characteristic absorption spectrum. The methoxy substituent on the benzene ring can influence the energy levels of these orbitals and thus the position and intensity of the absorption bands.

The following diagram illustrates this fundamental relationship.

Caption: Analyte-light interaction leading to UV/Vis spectrum.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-methoxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthesis pathway, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Pathway: Fischer-Speier Esterification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of 3-methoxybenzoic acid with ethanol. The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the formation of the ester product.

The overall reaction is as follows:

Caption: Fischer-Speier esterification of 3-methoxybenzoic acid with ethanol.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

3-Methoxybenzoic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 3-methoxybenzoic acid and an excess of anhydrous ethanol. A typical molar ratio is 1:5 to 1:10 (3-methoxybenzoic acid to ethanol) to drive the reaction equilibrium towards the product.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid). The addition should be done in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled reaction mixture to a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

-

Combine the organic extracts.

-

Wash the combined organic layer sequentially with saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas, and the separatory funnel should be vented frequently.

-

Wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 74% | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White solid | [1] |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 7.64 | d | 7.6 | 1H | Ar-H | [1] |

| 7.56 | s | 1H | Ar-H | [1] | |

| 7.33 | t | 7.9 | 1H | Ar-H | [1] |

| 7.09 | dd | 8.2, 2.6 | 1H | Ar-H | [1] |

| 4.38 | q | 7.1 | 2H | -OCH₂CH₃ | [1] |

| 3.84 | s | 3H | -OCH₃ | [1] | |

| 1.39 | t | 7.1 | 3H | -OCH₂CH₃ | [1] |

Note: The ¹H NMR spectrum was recorded in CDCl₃ at 400 MHz.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

Starting materials for 3-methoxybenzoic acid ethyl ester synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary and alternative synthetic routes for 3-methoxybenzoic acid ethyl ester, a key intermediate in the synthesis of various pharmaceuticals. This document provides detailed experimental protocols, quantitative data, and logical workflows to assist researchers in the efficient preparation of this compound.

Primary Synthetic Route: Fischer-Speier Esterification of 3-Methoxybenzoic Acid

The most direct and widely employed method for synthesizing 3-methoxybenzoic acid ethyl ester is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-methoxybenzoic acid with ethanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[1]

Experimental Protocol

Materials:

-

3-Methoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid[2]

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[2]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methoxybenzoic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 45 hours, the progress of which can be monitored by thin-layer chromatography (TLC).[2][3]

-

Work-up: After cooling the mixture to room temperature, transfer it to a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. The organic layer will contain the desired ester.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[4]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-methoxybenzoate.[2]

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure ester.[3]

Quantitative Data

The following table summarizes typical quantitative data for the Fischer esterification of a substituted benzoic acid, which can be adapted for 3-methoxybenzoic acid. Yields for Fischer esterification of substituted benzoic acids are generally high, often ranging from 74% to 97%.[1][5]

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Role | Yield (%) |

| 3-Methoxybenzoic acid | 152.15 | 1.0 | 15.2 g | Starting Material | - |

| Ethanol | 46.07 | 10.0 | 58.4 mL | Reagent/Solvent | - |

| Concentrated Sulfuric Acid | 98.08 | catalytic | ~1 mL | Catalyst | - |

| 3-Methoxybenzoic acid ethyl ester | 180.20 | ~0.85 | ~15.3 g | Product | ~85% |

Note: The quantities and yield are illustrative and can be optimized.

Alternative Synthetic Routes

While Fischer esterification is the most common method, 3-methoxybenzoic acid ethyl ester can also be prepared from other starting materials. These routes typically involve the initial synthesis of 3-methoxybenzoic acid, which is then esterified.

From 3-Methoxybenzaldehyde

This two-step synthesis involves the oxidation of 3-methoxybenzaldehyde to 3-methoxybenzoic acid, followed by Fischer esterification.

Step 1: Oxidation of 3-Methoxybenzaldehyde

Various oxidizing agents can be employed for this transformation. A common method involves the use of an oxidant like nitric acid in an aqueous medium.[6]

Step 2: Fischer Esterification

The resulting 3-methoxybenzoic acid is then subjected to the Fischer esterification protocol as described in Section 1.

From 3-Methoxybenzonitrile

This pathway requires the hydrolysis of the nitrile group in 3-methoxybenzonitrile to a carboxylic acid, which is subsequently esterified.

Step 1: Hydrolysis of 3-Methoxybenzonitrile

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically by heating with an aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

Step 2: Fischer Esterification

The obtained 3-methoxybenzoic acid is then esterified using the standard Fischer esterification procedure outlined in Section 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and purification of 3-methoxybenzoic acid ethyl ester.

Caption: Fischer-Speier Esterification of 3-Methoxybenzoic Acid.

Caption: Alternative Synthetic Pathways to the Target Ester.

Caption: General Experimental Workflow for Synthesis and Purification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

Ethyl 3-methoxybenzoate: An Examination of Its Biological Potential

A comprehensive review of existing scientific literature reveals a notable absence of research on the specific biological activities of Ethyl 3-methoxybenzoate. While this compound is commercially available and its chemical properties are documented, its pharmacological effects, mechanism of action, and potential therapeutic applications remain uninvestigated. This technical guide addresses this knowledge gap by summarizing the available information on this compound and exploring the documented biological activities of structurally similar compounds, which may offer insights into its potential areas of function.

Introduction to this compound

This compound, also known as ethyl m-anisate, is an organic compound with the chemical formula C₁₀H₁₂O₃.[1] It is an ester of 3-methoxybenzoic acid and ethanol. Its physical and chemical properties are well-documented in various chemical databases.[1][2][3] However, a thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing its biological activities, pharmacological properties, or toxicological profile. The primary sources of information are limited to chemical suppliers and safety data sheets, which do not provide data on its biological effects.[4][5][6]

Analysis of Structurally Related Compounds

In the absence of direct data on this compound, an examination of structurally similar molecules can provide a basis for hypothetical biological activities and guide future research. The position of the methoxy group and the nature of the ester can significantly influence the biological effects of benzoate derivatives.

Ethyl 4-methoxybenzoate (Ethyl p-anisate)

The structural isomer, Ethyl 4-methoxybenzoate, has been investigated for some biological activities. Notably, studies suggest it may possess antifungal properties .[7] This compound is also utilized in the fragrance and flavoring industries.[7] The difference in the methoxy group's position from meta (in this compound) to para (in Ethyl 4-methoxybenzoate) can alter the molecule's electronic distribution and steric hindrance, which could lead to different biological targets and potencies.

Ethyl 3,4-dihydroxybenzoate (Protocatechuic acid ethyl ester)

A compound with a similar ethyl benzoate core but with hydroxyl groups instead of a methoxy group, Ethyl 3,4-dihydroxybenzoate (EDHB), exhibits a range of significant biological activities. It is a known competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs) .[8] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.[8] Through this mechanism, EDHB has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects .[8] It also possesses iron-chelating properties.[8] The presence of the hydroxyl groups is critical for these activities, and their replacement with a methoxy group in this compound would likely alter or eliminate these specific biological functions.

2-Ethyl-3-methoxybenzoic acid

The carboxylic acid analog, 2-Ethyl-3-methoxybenzoic acid, is noted as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[9] This suggests that compounds with this substitution pattern on the benzene ring may have the potential to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases. However, the esterification of the carboxylic acid to form this compound would significantly change its chemical properties and potential biological targets.

Postulated Biological Activities and Future Research Directions

Based on the activities of structurally related compounds, several avenues for future research on this compound can be proposed.

-

Antimicrobial Activity: Given the potential antifungal properties of its isomer, Ethyl 4-methoxybenzoate, it would be valuable to investigate the antimicrobial spectrum of this compound against various fungal and bacterial strains.

-

Enzyme Inhibition: The structural similarity to intermediates for NSAIDs and other enzyme inhibitors suggests that this compound could be screened against a panel of enzymes, such as cyclooxygenases, lipoxygenases, or other hydrolases.

-

Cytotoxicity and Anticancer Potential: Many simple phenolic and benzoic acid derivatives exhibit cytotoxic effects against cancer cell lines. Initial in vitro screening against a variety of cancer cell lines could reveal any potential anticancer activity.

To elucidate the biological activities of this compound, a systematic approach is required. The following workflow outlines a potential research strategy:

Caption: A proposed experimental workflow for the investigation of the biological activities of this compound.

Conclusion

References

- 1. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Ethyl-3-methoxybenzoate [webbook.nist.gov]

- 4. capotchem.com [capotchem.com]

- 5. This compound 10259-22-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Ethyl-3-methoxybenzoic acid [myskinrecipes.com]

Solubility Profile of Ethyl 3-methoxybenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxybenzoate, an aromatic ester, holds significance in various chemical and pharmaceutical research domains. Its utility as a building block in organic synthesis and its potential applications in drug discovery necessitate a thorough understanding of its physicochemical properties, particularly its solubility in different organic solvents. The solubility of a compound is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information and quantitative data for structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of organic compounds is provided, along with a visual representation of the experimental workflow, to empower researchers to ascertain precise solubility data for their specific applications.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid |

| CAS Number | 10259-22-0 |

Solubility Data

Qualitative Solubility of this compound

General literature suggests that this compound, like many other simple esters, is soluble in a range of common organic solvents. This is attributed to its molecular structure, which contains both a polar ester group and a nonpolar benzene ring, allowing for interactions with a variety of solvent types.

| Solvent Class | General Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Soluble |

| Ethers (e.g., Diethyl ether) | Soluble |

| Ketones (e.g., Acetone) | Soluble |

| Esters (e.g., Ethyl acetate) | Soluble |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble |

| Aliphatic Hydrocarbons (e.g., Hexane) | Sparingly Soluble to Insoluble |

| Water | Sparingly Soluble to Insoluble |

Quantitative Solubility of Structurally Similar Compounds

In the absence of specific quantitative data for this compound, the following tables provide solubility data for structurally related methoxybenzoate esters. This information can serve as a useful proxy for estimating the solubility of this compound.

Table 1: Solubility of Methyl 4-methoxybenzoate (Methyl p-anisate)

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.643 g/L[1] |

| Ethanol | Room Temperature | Soluble[1] |

Table 2: Solubility of Ethyl 4-methoxybenzoate (Ethyl p-anisate)

| Solvent | Temperature (°C) | Solubility |

| Water | - | Insoluble[2][3] |

| Ethanol | Room Temperature | Miscible[2][3] |

| Organic Solvents (general) | Room Temperature | Soluble[2][3] |

| Oils | Room Temperature | Soluble[2][3] |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks

-

Constant temperature shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical instrument)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials or flasks.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact volume of the filtrate.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value and the standard deviation.

-

Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound is scarce in the available literature, qualitative assessments and data from structurally similar compounds offer valuable insights for researchers. The detailed experimental protocol and workflow diagram presented herein provide a robust framework for scientists to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating more efficient and effective research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to Propylparaben (C10H12O3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propylparaben, an isomer of the molecular formula C10H12O3. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its effects on biological signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

Propylparaben is a member of the paraben family, which are esters of p-hydroxybenzoic acid.[1] It is widely used as a preservative in the cosmetic, pharmaceutical, and food industries due to its antimicrobial properties.[1]

The IUPAC name for this compound is propyl 4-hydroxybenzoate .[2]

It is also known by a variety of synonyms, including:

-

Propyl paraben[1]

-

Propyl p-hydroxybenzoate[1]

-

Propyl parahydroxybenzoate[3]

-

4-Hydroxybenzoic acid propyl ester[2]

-

Nipasol[1]

-

Nipazol[4]

-

Propagin[1]

-

Tegosept P[1]

-

E216 (as a food additive)[3]

Quantitative Data

The following tables summarize the key quantitative physicochemical properties of propylparaben.

Table 1: General and Physical Properties of Propylparaben

| Property | Value | Reference(s) |

| Molecular Formula | C10H12O3 | [1][2] |

| Molar Mass | 180.20 g/mol | [2][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 96 to 99 °C | [3] |

| Density | 1.0630 g/cm³ | [3] |

| Odor | Odorless or faint aromatic odor | [2] |

Table 2: Solubility of Propylparaben

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [5] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [5] |

| Ether | Soluble | [5] |

Table 3: Spectroscopic Data for Propylparaben

| Technique | Wavelength/Peak | Reference(s) |

| UV Absorbance Maxima | 196 nm, 256 nm (in acidic mobile phase) | [6] |

Experimental Protocols: Synthesis of Propylparaben

Propylparaben is commercially synthesized via the Fischer esterification of p-hydroxybenzoic acid with n-propanol.[7][8] Below are detailed protocols for both a conventional and a microwave-assisted synthesis.

3.1. Conventional Synthesis via Acid Catalysis

This method involves the esterification of p-hydroxybenzoic acid with n-propanol using a strong acid catalyst, typically sulfuric acid, under reflux conditions.[7]

Materials:

-

p-Hydroxybenzoic acid

-

n-Propanol (in excess, e.g., 1:3 to 1:5 molar ratio to p-hydroxybenzoic acid)[7]

-

Concentrated sulfuric acid (catalytic amount, e.g., 2-3% of the mass of p-hydroxybenzoic acid)[7]

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of n-propanol.[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.[7]

-

Remove the excess n-propanol under reduced pressure using a rotary evaporator.[7]

-

Dissolve the residue in ethyl acetate.[7]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propylparaben.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]

3.2. Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[7]

Materials:

-

p-Hydroxybenzoic acid

-

n-Propanol

-

NKC-9 macroporous resin (catalyst)

-

10% Sodium carbonate solution

-

Distilled water

Procedure:

-

In a three-necked flask, add p-hydroxybenzoic acid, n-propanol, and NKC-9 type macroporous resin and mix homogeneously.

-

Place the flask in a microwave oven equipped with an electromagnetic stirrer and a water separator.

-

Start stirring and microwave irradiation. The reaction is typically carried out at a microwave power of 200-400 W, a temperature of 95-100 °C, for a duration of 20-50 minutes.

-

During the reaction, timely remove the water that separates in the water knockout drum.

-

After the reaction is complete, pour the reaction liquid into a clean flask and remove the excess n-propanol by steam distillation.[7]

-

Transfer the remaining residue to a beaker and cool to induce crystallization.[7]

-

Wash the crude product with a 10% sodium carbonate solution until the pH of the washings is between 7.0 and 8.0.[7]

-

Collect the crystals by suction filtration and wash the filter cake with distilled water.[7]

-

Dry the purified white solid propylparaben. A yield of approximately 89% can be expected.[7]

Mandatory Visualizations

4.1. Experimental Workflow for Propylparaben Synthesis

The following diagram illustrates the general workflow for the conventional synthesis of propylparaben.

Caption: Experimental workflow for the conventional synthesis of propylparaben.

4.2. Signaling Pathway: Endocrine Disruption by Propylparaben

Propylparaben is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormone signaling pathways, primarily by acting as a xenoestrogen.[9] It can bind to estrogen receptors (ERs) and influence downstream cellular processes.[10][11] Studies have also shown that propylparaben can affect the mitogen-activated protein kinase (MAPK) signaling pathway.[10] The following diagram illustrates a simplified model of propylparaben's interaction with the estrogen receptor pathway.

Caption: Simplified signaling pathway of propylparaben as an endocrine disruptor.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propylparaben - Wikipedia [en.wikipedia.org]

- 4. Propyl paraben | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. benchchem.com [benchchem.com]

- 6. Propylparaben | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. Propylparaben: A Comprehensive Overview for Chemical Professionals_Chemicalbook [chemicalbook.com]

- 9. myessentialwoman.com [myessentialwoman.com]

- 10. Discovery of the mechanism of n-propylparaben-promoting the proliferation of human breast adenocarcinoma cells by activating human estrogen receptors via metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermochemical Properties of Ethyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 3-methoxybenzoate. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science. This document presents quantitative data in structured tables, details the experimental and computational methodologies used for their determination, and includes a visualization of the workflow for establishing these properties.

Core Thermochemical Data

This compound (CAS No: 10259-22-0), also known as ethyl m-anisate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃. Accurate thermochemical data is crucial for understanding its stability, reactivity, and behavior in various chemical processes, which is of significant interest in drug design and development where molecular interactions and stability are paramount.

| Property | Symbol | Value | Unit | Source |

| Molecular Weight | MW | 180.20 | g/mol | --INVALID-LINK-- |

| Standard Gibbs Free Energy of Formation (Calculated) | ΔfG° | -202.82 | kJ/mol | Cheméo[1] |

| Phase Change Data | ||||

| Normal Boiling Point | Tboil | 533.65 | K | NIST WebBook |

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be considered an estimation. Experimental verification is recommended for high-precision applications.

Experimental and Computational Protocols

The determination of thermochemical data for compounds like this compound typically involves a combination of experimental calorimetric techniques and computational quantum chemistry methods.

Experimental Methodologies

A common and highly accurate experimental technique for determining the enthalpy of formation of organic compounds is static-bomb combustion calorimetry .

Protocol for Static-Bomb Combustion Calorimetry:

-

Sample Preparation: A precisely weighed sample of the substance (in the order of 0.5 to 1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb." For liquids like this compound, the sample is typically encapsulated in a gelatin capsule or a similar combustible container with a known energy of combustion.

-

Bomb Assembly: A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The standard molar enthalpy of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, after applying corrections for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation of the compound in the condensed phase (liquid or solid) is then derived from its standard molar enthalpy of combustion using Hess's law.

Computational Methodologies

Quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules. The Gaussian-n (Gn) theories , such as G3 and G4, are composite methods that provide high accuracy for the calculation of enthalpies of formation.

Protocol for G4 Composite Method Calculation:

-

Conformational Analysis: The first step involves a thorough search for the most stable conformer(s) of the molecule. This is typically done using a lower level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Geometry Optimization and Vibrational Frequencies: The geometries of the identified stable conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(2df,p)). Vibrational frequency calculations are performed at the same level to confirm that the structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometries using progressively larger basis sets and higher levels of theory (e.g., MP4, CCSD(T)).

-

Extrapolation to the Complete Basis Set Limit: The calculated energies are extrapolated to the complete basis set (CBS) limit to reduce the basis set truncation error.

-

Core-Valence and Higher-Level Corrections: Additional corrections are applied to account for core-valence electron correlation and higher-level correlation effects.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization energy approach. This involves calculating the total atomization energy of the molecule and subtracting the experimental enthalpies of formation of the constituent atoms in their gaseous standard states.

Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, combining both experimental and computational approaches for robust data validation.

Caption: Workflow for determining thermochemical data.

This guide serves as a foundational resource for understanding the thermochemical properties of this compound. For critical applications, it is highly recommended to consult peer-reviewed scientific literature for the most accurate and up-to-date experimental data.

References

Ethyl 3-methoxybenzoate material safety data sheet (MSDS) overview

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Ethyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for this compound (CAS No. 10259-22-0). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key procedures.

Chemical Identification and Physical Properties

This compound is an aromatic ester.[1] Its key identification and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester |

| CAS Number | 10259-22-0[2] |

| Molecular Formula | C₁₀H₁₂O₃[1][2] |

| Molecular Weight | 180.20 g/mol [1] |

| InChI | InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 |

| InChIKey | GSQLMBQLTPEPHD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cccc(OC)c1[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | No information available |

| Odor | No information available |

| Density | 1.099 g/cm³[1] |

| Boiling Point | 255-260 °C |

| Solubility | No data available |

| Flash Point | Not applicable |

| Vapor Density | No data available |

| Vapor Pressure | No data available |

Hazard Identification and Classification

According to the available safety data sheets, this compound is not classified as a hazardous substance.[2] However, it is recommended to handle it with caution as the toxicological properties have not been thoroughly investigated.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P262: Do not get in eyes, on skin, or on clothing.[2]

Handling and Storage